
Elemacarmanin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Elemacarmanin is a naturally occurring compound that has been of great interest to the scientific community due to its potential applications in various fields. It is a type of carotenoid pigment that is found in the petals of certain flowers, such as marigolds. The compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mécanisme D'action
The exact mechanism of action of elemacarmanin is not yet fully understood. However, it is believed to act as an antioxidant, protecting cells from damage caused by reactive oxygen species. Additionally, the compound has been shown to interact with certain proteins and enzymes, suggesting that it may have a regulatory role in cellular processes.
Biochemical and Physiological Effects:
Elemacarmanin has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties, reducing the production of inflammatory cytokines in cells. Additionally, the compound has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro. Other studies have suggested that elemacarmanin may have neuroprotective effects, reducing damage to neurons caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Elemacarmanin has several advantages as a research tool. It is relatively easy to synthesize or extract from natural sources, making it readily available for use in experiments. Additionally, the compound is fluorescent, making it useful for imaging biological systems. However, there are also limitations to its use. For example, elemacarmanin is sensitive to light and can be degraded over time, which may affect the accuracy of experimental results.
Orientations Futures
There are several potential future directions for research on elemacarmanin. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its interactions with cellular proteins and enzymes. Finally, there is potential for the development of new synthetic methods for producing elemacarmanin, which may improve its availability and reduce costs associated with its use in research.
In conclusion, elemacarmanin is a promising compound with a range of potential applications in scientific research. Its fluorescent properties and anti-inflammatory and anti-cancer properties make it a useful tool for imaging biological systems and studying cellular processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
Elemacarmanin has been studied extensively for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for imaging biological systems. The compound has been shown to emit a bright yellow fluorescence when excited by light, making it useful for visualizing cells and tissues in living organisms. Additionally, elemacarmanin has been studied for its potential anti-inflammatory and anti-cancer properties.
Propriétés
Numéro CAS |
105242-48-6 |
|---|---|
Nom du produit |
Elemacarmanin |
Formule moléculaire |
C20H28O7 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
[(1S,2S,3R,4R,5S)-5-ethenyl-3-hydroxy-4-(3-hydroxyprop-1-en-2-yl)-2-(3-methoxy-3-oxoprop-1-en-2-yl)-5-methylcyclohexyl] 2-(hydroxymethyl)prop-2-enoate |
InChI |
InChI=1S/C20H28O7/c1-7-20(5)8-14(27-18(24)12(3)10-22)15(13(4)19(25)26-6)17(23)16(20)11(2)9-21/h7,14-17,21-23H,1-4,8-10H2,5-6H3/t14-,15+,16+,17-,20+/m0/s1 |
Clé InChI |
HHUHNVIGEYMOJY-HAJKQMQPSA-N |
SMILES isomérique |
C[C@]1(C[C@@H]([C@H]([C@@H]([C@H]1C(=C)CO)O)C(=C)C(=O)OC)OC(=O)C(=C)CO)C=C |
SMILES |
CC1(CC(C(C(C1C(=C)CO)O)C(=C)C(=O)OC)OC(=O)C(=C)CO)C=C |
SMILES canonique |
CC1(CC(C(C(C1C(=C)CO)O)C(=C)C(=O)OC)OC(=O)C(=C)CO)C=C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



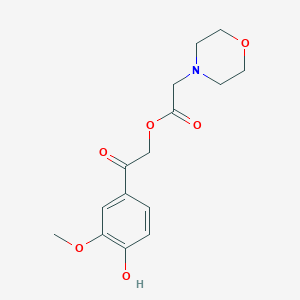
![Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester](/img/structure/B33862.png)
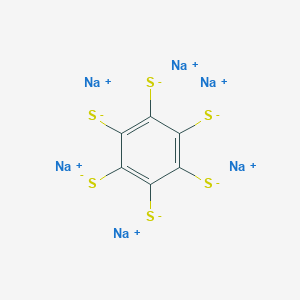
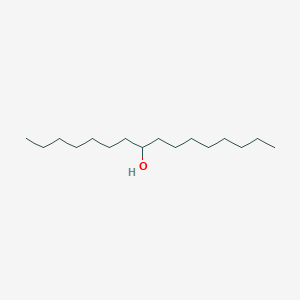
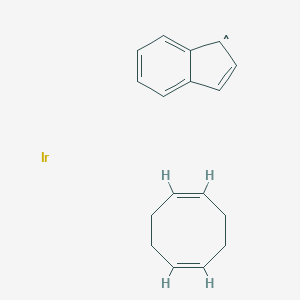
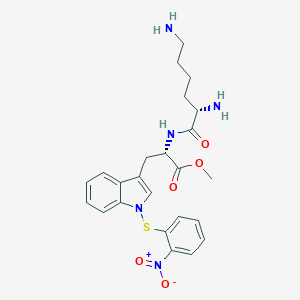
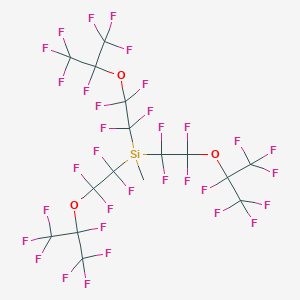

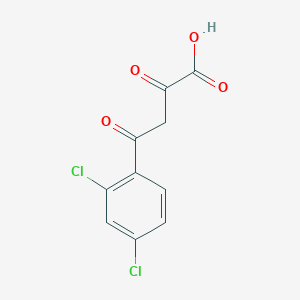
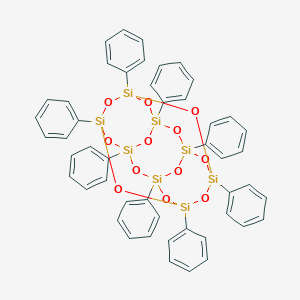
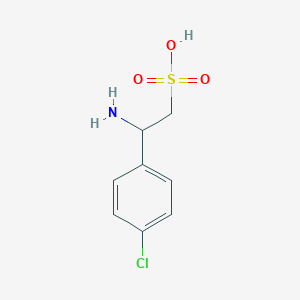
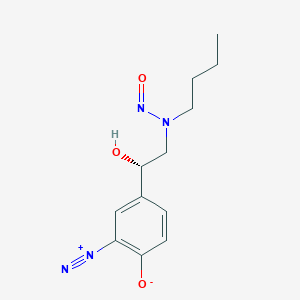
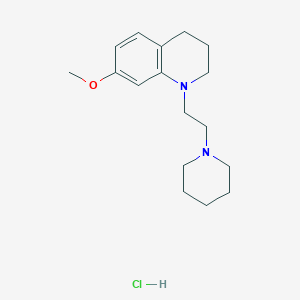
![3-Benzyl-4-[4-(methylamino)butoxy]phenol](/img/structure/B33891.png)